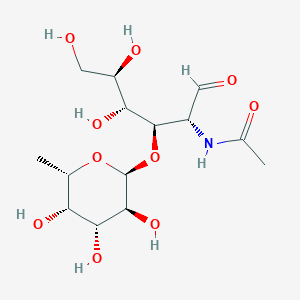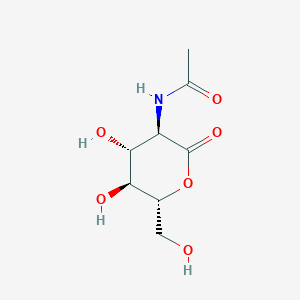![molecular formula C10H9N5 B043390 3-甲基-3H-咪唑并[4,5-f]喹喔啉-2-胺 CAS No. 108354-47-8](/img/structure/B43390.png)
3-甲基-3H-咪唑并[4,5-f]喹喔啉-2-胺
描述
科学研究应用
3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine, also known as 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline, is a quinoxaline derivative
Mode of Action
The compound induces formation of single-base substitutions and exon deletions . It is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 .
Biochemical Pathways
The compound is metabolized by the cytochrome (CYP) P450 isoform CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase to a metabolite that reacts with DNA to form adducts .
Pharmacokinetics
It is known that the compound is metabolized by the cytochrome (cyp) p450 isoform cyp1a2 .
Result of Action
The compound induces formation of single-base substitutions and exon deletions, and increases cell death in vitro in a concentration-dependent manner . It also induces sister chromatid exchange in human cells in vitro and DNA damage, gene mutation and sister chromatid exchange in rodent cells in vitro .
Action Environment
The compound is found in high temperature-cooked meats and tobacco smoke . Environmental factors such as temperature and the presence of other compounds in the environment can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
It is known to be a quinoxaline derivative , which suggests that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been found to induce sister chromatid exchange in human cells in vitro and DNA damage, gene mutation and sister chromatid exchange in rodent cells in vitro . It also induced gene mutation in insects and gene mutation and DNA damage in bacteria .
Molecular Mechanism
It is known to bind to DNA in several tissues of rodents dosed in vivo
准备方法
The synthesis of 3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under appropriate conditions . This process includes several steps of treatment and purification to obtain the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反应分析
3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed, typically using reducing agents like hydrogen in the presence of a catalyst.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Common reagents include halogens and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine can be compared with other similar compounds, such as:
2-Amino-3-methylimidazo[4,5-f]quinoline: This compound is also a quinoxaline derivative and shares similar structural features.
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline: Another related compound with similar biological activities.
The uniqueness of 3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine lies in its specific substitution pattern and the resulting chemical and biological properties.
属性
IUPAC Name |
3-methylimidazo[4,5-f]quinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-15-7-3-2-6-8(13-5-4-12-6)9(7)14-10(15)11/h2-5H,1H3,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZZYGFWIFKKIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=NC=CN=C3C=C2)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60148518 | |
| Record name | IQX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60148518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108354-47-8 | |
| Record name | 2-Amino-3-Methylimidazo[4,5-f]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108354-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | IQX | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108354478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IQX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60148518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-DEMETHYL MEIQX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R25FBT42P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040443 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of different mobile phases on the LC-ESI-MS/MS analysis of 3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine in cooked chicken?
A1: The research article you provided explores the effects of different mobile phases on the performance of LC-ESI-MS/MS in identifying and quantifying both polar and nonpolar heterocyclic amines in cooked chicken. [] While the abstract doesn't specifically mention 3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine, it implies that optimizing the mobile phase is crucial for the accurate detection and measurement of this compound alongside other heterocyclic amines. The choice of mobile phase can impact ionization efficiency, chromatographic separation, and ultimately, the sensitivity and selectivity of the analysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-Acetoxydibenz[a,h]anthracene](/img/structure/B43328.png)



